2-methoxyethyl 6-methyl-4-(3-phenoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
2-methoxyethyl 6-methyl-4-(3-phenoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.13002836 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and reactions of compounds similar to the one have been extensively studied. For example, Kappe and Roschger (1989) investigated various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, highlighting the versatility of these compounds in generating a wide range of heterocyclic compounds through different chemical reactions, such as condensation with dielectrophiles and intramolecular Friedl-Crafts acylation (Kappe & Roschger, 1989). These methods allow for the synthesis of complex structures, including pyrimido[2,3-b]thiazines and indeno[1,2-d]pyrimidines, demonstrating the compound's utility in organic synthesis.
Biological Activities and Applications
Compounds structurally related to "2-methoxyethyl 6-methyl-4-(3-phenoxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate" have been studied for their potential biological activities. For instance, Nigam, Saharia, and Sharma (1981) synthesized derivatives that exhibited considerable activity against various micro-organisms, highlighting the potential of these compounds in developing antimicrobial agents (Nigam, Saharia, & Sharma, 1981). Similarly, Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, which showed significant analgesic and anti-inflammatory activities, suggesting their potential in creating new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Material Science and Corrosion Inhibition
In the field of material science, the corrosion inhibition effect of spiropyrimidinethiones, compounds with a similar heterocyclic core, on mild steel was studied by Yadav, Sinha, Kumar, and Sarkar (2015). Their research indicates that these compounds can significantly inhibit corrosion in acidic solutions, demonstrating the compound's application in protecting industrial materials (Yadav, Sinha, Kumar, & Sarkar, 2015).
Properties
IUPAC Name |
2-methoxyethyl 6-methyl-4-(3-phenoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-14-18(20(24)26-12-11-25-2)19(23-21(28)22-14)15-7-6-10-17(13-15)27-16-8-4-3-5-9-16/h3-10,13,19H,11-12H2,1-2H3,(H2,22,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWUQKUANZUFHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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